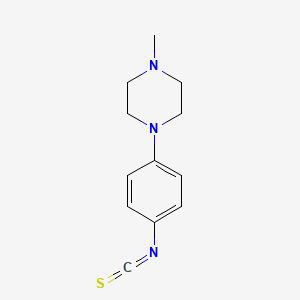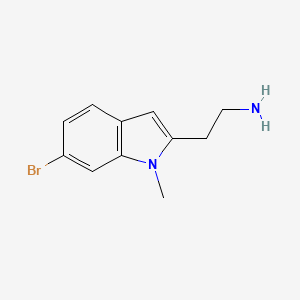
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate
Descripción general
Descripción
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate is a complex organic compound that features a fluorenylmethyl group attached to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(9H-fluoren-9-yl)methyl 3-methyl (3R)-morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
- 9H-Fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride
Uniqueness
Its combination of a fluorenylmethyl group and a morpholine ring makes it particularly versatile in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-O-(9H-fluoren-9-ylmethyl) 3-O-methyl morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C21H21NO5/c1-25-20(23)19-13-26-11-10-22(19)21(24)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3 |
Clave InChI |
MVIVUVHRZCFTGD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1,4-dihydro-pyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B8535410.png)









![4-[Ethoxy(diphenyl)methyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide](/img/structure/B8535467.png)

![8-(2-Methyl-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8535495.png)
